

Optimal concentration of MRK-952 for cancer cell lines

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Compound of Interest

Compound Name: MRK-952

Cat. No.: B10860786

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Application Notes and Protocols: MRK-952

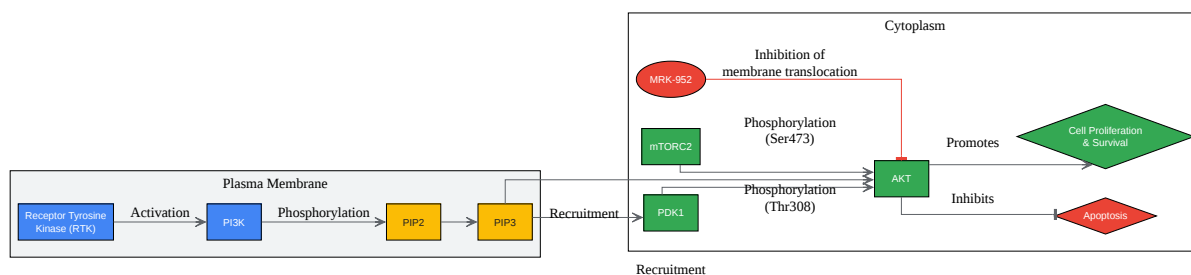
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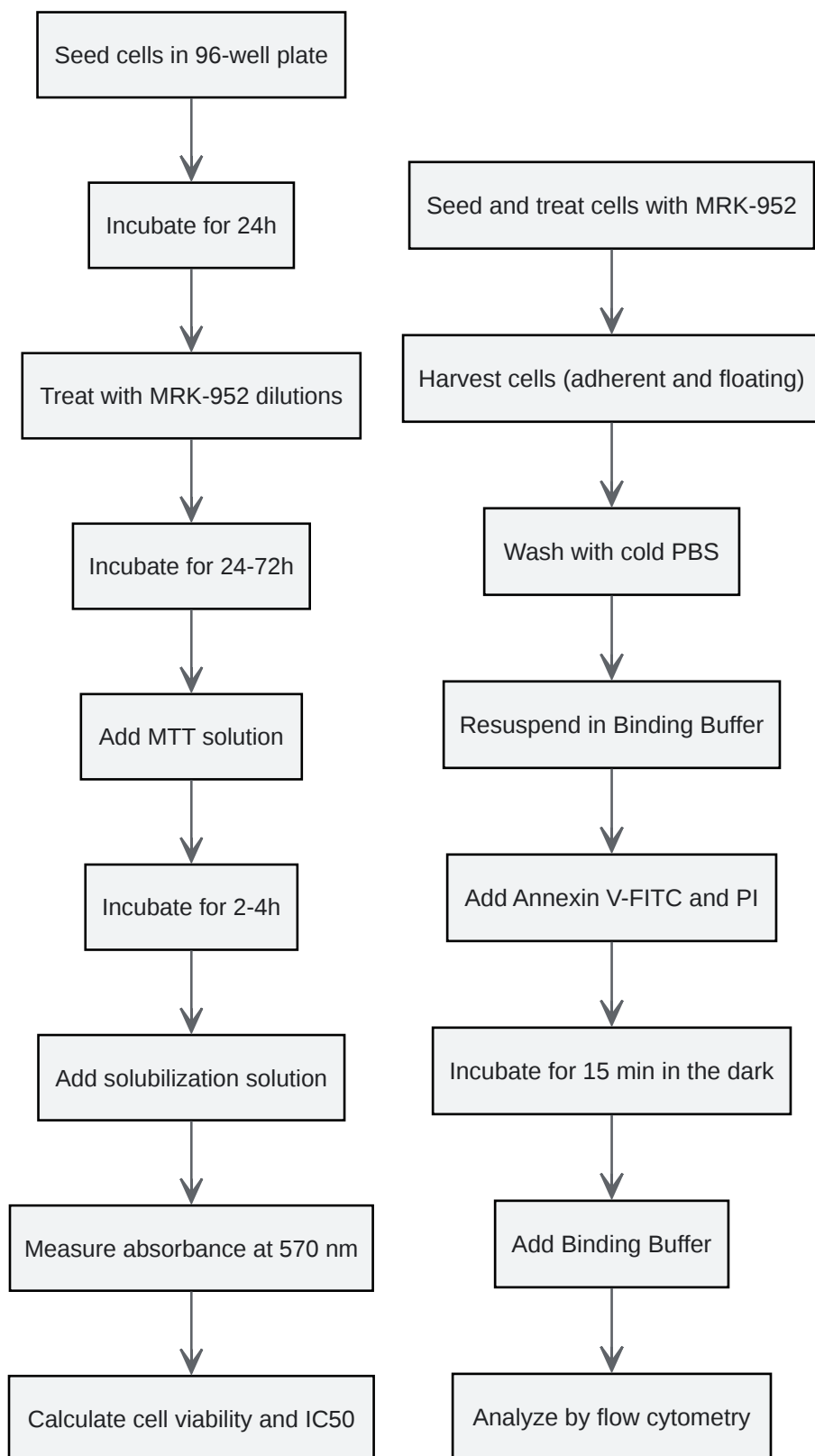
Introduction

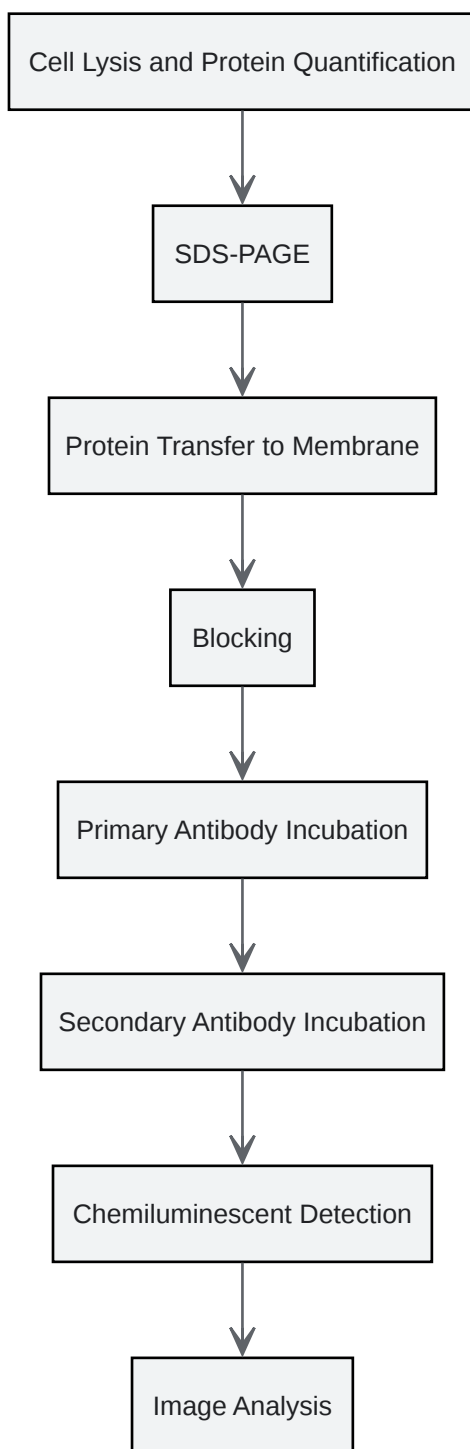
MRK-952 is a novel, potent, and selective small molecule inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B). By targeting a critical node in the PI3K/AKT/mTOR signaling pathway, **MRK-952** has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. This document provides detailed protocols for evaluating the optimal concentration of **MRK-952** in cancer cell lines, including methods for assessing cell viability, apoptosis, and the molecular mechanism of action.

Mechanism of Action

MRK-952 selectively binds to the pleckstrin homology (PH) domain of AKT, preventing its translocation to the plasma membrane and subsequent activation by phosphorylation. This inhibition leads to the downstream suppression of key survival and proliferation signals, ultimately inducing apoptosis in cancer cells with a constitutively active PI3K/AKT/mTOR pathway.







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